molecular formula C17H25NO3 B5905882 N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Katalognummer B5905882
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: LUSJYQMSKNIQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, commonly known as EBIO, is a chemical compound that has gained significant attention in scientific research due to its ability to activate potassium channels. EBIO is a potent activator of the KCNQ family of potassium channels, which play a crucial role in regulating the electrical activity of cells and are involved in various physiological processes.

Wirkmechanismus

EBIO activates KCNQ channels by binding to a specific site on the channel protein, causing a conformational change that increases the open probability of the channel. This leads to an increase in the outward potassium current, which hyperpolarizes the cell membrane and reduces cellular excitability. EBIO has been shown to be a more potent activator of KCNQ channels compared to other known activators, such as flupirtine and retigabine.
Biochemical and Physiological Effects:
EBIO has been shown to have various biochemical and physiological effects, including the regulation of cardiac repolarization, reduction in neuronal excitability, and relaxation of smooth muscle. In cardiac cells, EBIO has been shown to prolong the action potential duration and increase the refractory period, which can prevent arrhythmias. In neuronal cells, EBIO has been shown to reduce the firing rate and increase the threshold for action potential generation, which can reduce neuronal excitability and prevent seizures. In smooth muscle cells, EBIO has been shown to induce relaxation, which can be useful in the treatment of conditions such as hypertension and asthma.

Vorteile Und Einschränkungen Für Laborexperimente

EBIO has several advantages for lab experiments, including its high potency and specificity for KCNQ channels, which makes it a useful tool for studying the physiological and pathophysiological roles of these channels. However, EBIO also has some limitations, such as its short half-life and poor solubility, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of EBIO, including the development of more potent and selective KCNQ channel activators, the investigation of the role of KCNQ channels in various disease states, and the development of therapeutic agents targeting KCNQ channels. Additionally, the use of EBIO in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Overall, the study of EBIO and its effects on KCNQ channels has the potential to lead to new insights into the regulation of cellular excitability and the development of novel therapies for various diseases.

Synthesemethoden

EBIO is synthesized by reacting 4-hydroxybutyric acid with N-ethyl-3-aminobenzamide in the presence of thionyl chloride. The resulting product is then reacted with tert-butyl dimethylsilyl chloride and potassium carbonate to produce the final product, N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.

Wissenschaftliche Forschungsanwendungen

EBIO has been extensively studied for its ability to activate KCNQ channels, which are involved in regulating the electrical activity of cells. KCNQ channels are expressed in various tissues, including the heart, brain, and smooth muscle, and are involved in various physiological processes, such as cardiac repolarization, neuronal excitability, and smooth muscle contraction. EBIO has been shown to increase the activity of KCNQ channels, leading to hyperpolarization of the cell membrane and reduction in cellular excitability.

Eigenschaften

IUPAC Name

N-ethyl-N-(4-hydroxybutyl)-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-18(10-5-6-11-19)17(20)15-8-7-9-16(12-15)21-13-14(2)3/h7-9,12,19H,2,4-6,10-11,13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSJYQMSKNIQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(=O)C1=CC(=CC=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.